3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide
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Overview
Description
3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLECARBOXAMIDE is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a 3,5-dimethyl substitution on the isoxazole ring and a 4-methylbenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLECARBOXAMIDE typically involves a multi-step process:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the 3,5-Dimethyl Substituents: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Attachment of the 4-Methylbenzyl Group: The final step involves the nucleophilic substitution of the isoxazole nitrogen with 4-methylbenzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is investigated for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide
- 3,5-Dimethyl-N-(4-methylbenzyl)-N-2-pyridinyl-1-benzofuran-2-carboxamide
- 3,5-Dimethyl-N-(4-methylbenzyl)-1-adamantanamine
Uniqueness
3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLECARBOXAMIDE stands out due to its unique isoxazole ring structure, which imparts distinct electronic and steric properties. This makes it a valuable scaffold in drug design and material science, offering advantages over similar compounds in terms of stability, reactivity, and biological activity.
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
3,5-dimethyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C14H16N2O2/c1-9-4-6-12(7-5-9)8-15-14(17)13-10(2)16-18-11(13)3/h4-7H,8H2,1-3H3,(H,15,17) |
InChI Key |
FJTAWRXMIAXBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(ON=C2C)C |
Origin of Product |
United States |
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